Technical Whitepaper: Physicochemical Profiling and Applications of N-[2-(dimethylamino)ethyl]-2-methylpropanamide (CAS 63224-17-9)
Technical Whitepaper: Physicochemical Profiling and Applications of N-[2-(dimethylamino)ethyl]-2-methylpropanamide (CAS 63224-17-9)
Executive Summary
N-[2-(dimethylamino)ethyl]-2-methylpropanamide (CAS 63224-17-9) is a specialized aliphatic amide characterized by a tertiary amine terminal group. While often categorized as a chemical intermediate, its primary scientific value lies in its role as a saturated structural model for stimuli-responsive polymers—specifically, poly(N-[2-(dimethylamino)ethyl]methacrylamide) (PDMAEMA). By decoupling the polymer backbone's steric hindrance from the side-chain's hydration dynamics, this compound allows researchers to precisely quantify pH-dependent protonation and Lower Critical Solution Temperature (LCST) phase transitions. This guide provides an in-depth analysis of its properties, synthesis methodologies, and applications in hydrogel and nanocarrier development.
Physicochemical Profiling & Molecular Descriptors
Understanding the baseline properties of CAS 63224-17-9 is critical for predicting its behavior in aqueous and organic environments. The molecule features a delicate hydrophilic-lipophilic balance (HLB). The isobutyryl moiety provides hydrophobicity, while the amide core and terminal dimethylamino group act as hydrogen bond donors/acceptors.
Table 1: Key Physicochemical Properties
| Property | Value | Scientific Implication |
| Molecular Formula | C8H18N2O | Defines the aliphatic, non-aromatic nature. |
| Molecular Weight | 158.24 g/mol | Low molecular weight ensures rapid diffusion in solution. |
| Topological Polar Surface Area | 32.34 Ų | Indicates excellent membrane permeability (ideal for drug design). |
| LogP | 0.3202 | Slightly lipophilic, yet highly water-soluble when protonated. |
| Hydrogen Bond Donors | 1 | Amide N-H participates in intermolecular networking. |
| Hydrogen Bond Acceptors | 2 | Carbonyl oxygen and tertiary amine nitrogen drive hydration. |
| Rotatable Bonds | 4 | High conformational flexibility for receptor/solvent binding. |
(Data sourced from 1 [1])
Synthesis & Purification Workflow
The synthesis of N-[2-(dimethylamino)ethyl]-2-methylpropanamide relies on a classic Schlenk-line compatible amidation reaction. The protocol must strictly control the exothermic nature of the acyl chloride reaction to prevent the quaternization of the tertiary amine.
Experimental Protocol: Step-by-Step Synthesis
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Preparation: Dissolve 1.0 equivalent of N,N-dimethylethylenediamine and 1.2 equivalents of triethylamine (TEA) in anhydrous dichloromethane (DCM). Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct to prevent the protonation of the reactant amine, which would otherwise halt the nucleophilic attack.
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Temperature Control: Submerge the reaction flask in an ice-water bath (0°C) under an inert argon atmosphere.
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Acylation: Add 1.05 equivalents of isobutyryl chloride dropwise over 30 minutes. Causality: Dropwise addition at 0°C suppresses the highly exothermic reaction, preventing localized heating that could lead to side reactions like amide cleavage or unwanted dialkylation.
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Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours to ensure complete conversion.
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Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer three times with DCM. Wash the combined organic layers with brine.
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Drying & Isolation: Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified via vacuum distillation or column chromatography (DCM:MeOH = 95:5 with 1% NH4OH) to yield the pure compound [2].
Synthesis and purification workflow for N-[2-(dimethylamino)ethyl]-2-methylpropanamide.
Application as a Polymer Model Compound
In polymer science, evaluating the exact thermodynamic properties of a single repeating unit is notoriously difficult when it is bound within a macromolecular chain due to neighboring group effects and steric shielding. CAS 63224-17-9 perfectly mimics the side-chain of PDMAEMA.
The LCST and pH-Responsive Mechanism
The tertiary amine group exhibits a pKa of approximately 8.4.
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At pH < 8.4: The amine is protonated (cationic). The strong ion-dipole interactions with water molecules completely dominate the hydrophobic effect of the isobutyryl group. The compound (and its corresponding polymer) remains highly soluble regardless of temperature.
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At pH > 8.4: The amine is deprotonated. The molecule relies solely on the weaker hydrogen bonding of the amide group for solubility. As thermal energy increases, these hydrogen bonds are disrupted, and the hydrophobic interactions of the isobutyryl and dimethyl groups drive phase separation (the LCST transition).
By studying this model compound via variable-temperature NMR and microcalorimetry, researchers can accurately map the hydration shell dynamics that govern the smart behavior of advanced2 [3].
Mechanistic pathway of pH-dependent hydration and LCST phase separation.
Role in Drug Development & Delivery Systems
Beyond polymer modeling, the structural motif of CAS 63224-17-9 is frequently utilized in the design of Active Pharmaceutical Ingredients (APIs) and nanocarriers. The N,N-dimethylethylenediamine tail is a known pharmacophore that enhances the aqueous solubility of otherwise lipophilic drug cores, enabling better bioavailability. Furthermore, its ability to undergo proton sponge effects makes it an excellent candidate for facilitating endosomal escape in siRNA and mRNA lipid nanoparticle (LNP) delivery systems.
Analytical Characterization & Validation
To ensure the trustworthiness of the synthesized compound, rigorous analytical validation is required:
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1H NMR (CDCl3, 400 MHz): Validation is confirmed by the characteristic septet of the isobutyryl methine proton (~2.4 ppm) and the sharp singlet of the six dimethylamino protons (~2.2 ppm).
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Potentiometric Titration: To validate the pKa, dissolve 0.1 M of the compound in 0.1 M NaCl (to maintain constant ionic strength). Titrate with 0.1 M HCl and plot the first derivative of the pH curve to find the exact inflection point.
References
- ChemScene. "63224-17-9 | N-[2-(Dimethylamino)ethyl]-2-methylpropanamide".
- Sigma-Aldrich. "2-(dimethylamino) ethyl | N-[2-(dimethylamino)ethyl]-2-methylpropanamide".
- Xu, Kun, et al. "Tough Supramolecular Hydrogel Based on Strong Hydrophobic Interactions in a Multiblock Segmented Copolymer." Macromolecules / Polymer (2013).
